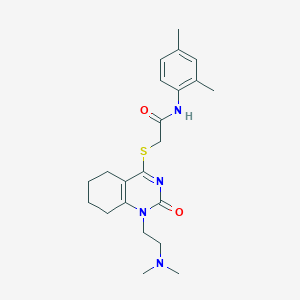
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with several functional groups. It contains a hexahydroquinazolin-4-yl group, a dimethylaminoethyl group, a thio group, and a dimethylphenylacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route. However, techniques like nucleophilic substitution, amide coupling, or condensation reactions might be involved.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to determine its structure.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amine group might participate in acid-base reactions, while the thio group could be involved in redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the specific functional groups present. These properties could be determined experimentally or predicted using computational chemistry methods.科学的研究の応用
Antimicrobial Properties
Quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. These compounds exhibit potential as antimicrobial agents, highlighting their significance in addressing drug-resistant infections (Desai et al., 2007).
Antitumor Activity
Several quinazolinone analogues have been designed, synthesized, and assessed for in vitro antitumor activity. Some derivatives have shown remarkable broad-spectrum antitumor activity, underlining their potential in cancer therapy. Molecular docking studies indicate that these compounds could inhibit growth through interactions with enzymes such as EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
Quinazolinone derivatives have also been evaluated for their analgesic and anti-inflammatory effects. Research indicates that these compounds can offer significant relief in models of pain and inflammation, comparable to established medications like sodium metamizole and nimesulide. This suggests their utility in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Antifungal Efficacy
In addition to their antibacterial properties, certain quinazolinone derivatives have shown fungicidal activity against Candida species and molds, including Aspergillus species. These findings underscore the potential of these compounds in treating fungal infections, especially in the context of increasing resistance to existing antifungal drugs (Bardiot et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety tests would need to be conducted to determine its toxicity, flammability, and other hazard properties.
将来の方向性
The potential applications and future research directions for this compound would depend on its specific properties and activities. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail.
Please note that these are general insights and the actual properties and behaviors of this specific compound could vary. For more accurate information, specific experimental data and research would be needed.
特性
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-15-9-10-18(16(2)13-15)23-20(27)14-29-21-17-7-5-6-8-19(17)26(22(28)24-21)12-11-25(3)4/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOBLNCBWPSYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
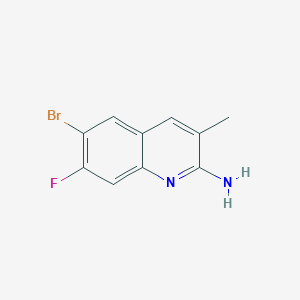
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
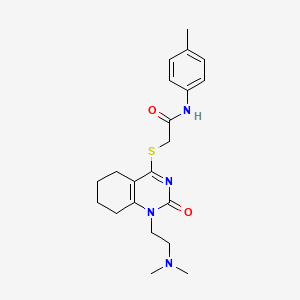
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
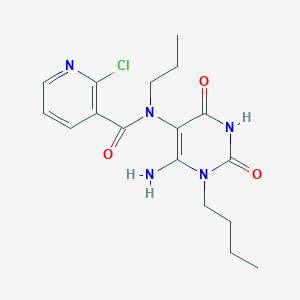
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
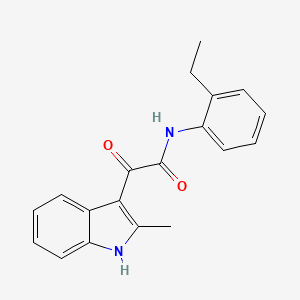
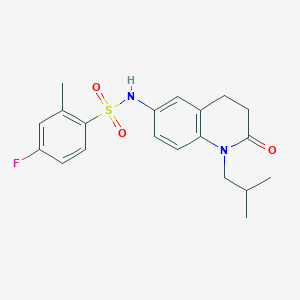
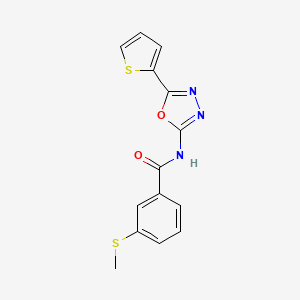
![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)
![2-(3,5-dimethoxybenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2822950.png)